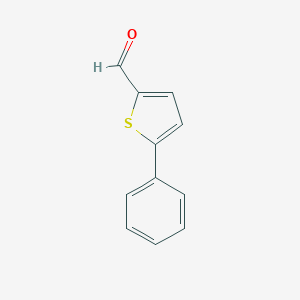










|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[C:6]1([C:12]2[S:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+].CN(C)[CH:21]=[O:22]>>[CH:21]([C:14]1[S:13][C:12]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[CH:16][CH:15]=1)=[O:22] |f:2.3|
|


|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C=1SC=CC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
ice
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated to 80° C. where it
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting slurry was extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
the extract was washed in succession with an aqueous solution saturated with sodium chloride and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
TThe filtrate was concentrated under reduced pressure to a brown residue
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of this residue by column chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate:n-hexane (15:85)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1SC(=CC1)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |